molecular formula C7H4BrN3S B13926092 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole

2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole

Cat. No.: B13926092
M. Wt: 242.10 g/mol
InChI Key: ZDBPGXFOJVMVAZ-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole typically involves the reaction of 6-bromopyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole is unique due to the presence of both a bromopyridine moiety and a thiadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of various bioactive molecules and materials.

Properties

Molecular Formula

C7H4BrN3S

Molecular Weight

242.10 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C7H4BrN3S/c8-6-3-1-2-5(10-6)7-11-9-4-12-7/h1-4H

InChI Key

ZDBPGXFOJVMVAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NN=CS2

Origin of Product

United States

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